2-(Sec-butylthio)pyrimidine-5-carbaldehyde

CAS No.: 915920-24-0

Cat. No.: VC3362826

Molecular Formula: C9H12N2OS

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915920-24-0 |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 2-butan-2-ylsulfanylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H12N2OS/c1-3-7(2)13-9-10-4-8(6-12)5-11-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | NPHSORTVIACXRD-UHFFFAOYSA-N |

| SMILES | CCC(C)SC1=NC=C(C=N1)C=O |

| Canonical SMILES | CCC(C)SC1=NC=C(C=N1)C=O |

Introduction

Chemical Properties and Structure

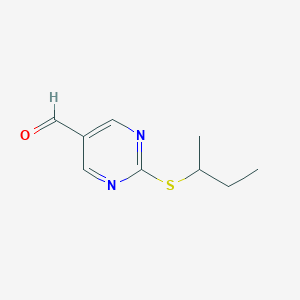

2-(Sec-butylthio)pyrimidine-5-carbaldehyde is characterized by its distinctive molecular structure that combines pyrimidine and thioether functional groups with an aldehyde moiety. The compound has the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol. Its IUPAC name is 2-butan-2-ylsulfanylpyrimidine-5-carbaldehyde, though it is more commonly referred to by its semi-systematic name.

The compound features a pyrimidine ring with nitrogen atoms at positions 1 and 3, a characteristic that makes it part of the broader class of pyrimidine derivatives which are fundamental to nucleic acid chemistry . What distinguishes this particular compound is the sec-butylthio group at position 2 and the aldehyde group at position 5 of the pyrimidine ring.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and properties of 2-(Sec-butylthio)pyrimidine-5-carbaldehyde:

| Property | Value |

|---|---|

| CAS Number | 915920-24-0 |

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 2-butan-2-ylsulfanylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H12N2OS/c1-3-7(2)13-9-10-4-8(6-12)5-11-9/h4-7H,3H2,1-2H3 |

| Standard InChIKey | NPHSORTVIACXRD-UHFFFAOYSA-N |

| SMILES | CCC(C)SC1=NC=C(C=N1)C=O |

| PubChem Compound ID | 45791135 |

| MDL Number | MFCD08752993 |

| Storage Temperature | Room temperature |

Applications in Research and Industry

2-(Sec-butylthio)pyrimidine-5-carbaldehyde demonstrates remarkable versatility in its applications across multiple scientific and industrial domains. Its unique structural features enable it to participate in various chemical transformations, making it a valuable building block for complex molecular synthesis.

Pharmaceutical Development

In pharmaceutical research, 2-(Sec-butylthio)pyrimidine-5-carbaldehyde serves as a key intermediate in the synthesis of various drug candidates . The compound has shown particular promise in the development of therapeutics targeting neurological disorders, where its distinctive chemical structure allows for specific interactions with neurological targets. Its ability to be incorporated into larger molecular frameworks makes it valuable in medicinal chemistry and drug discovery processes .

The aldehyde functionality at position 5 provides a reactive site for various condensation reactions, allowing for the modification and elaboration of the molecule in drug design processes. This reactivity enables chemists to create diverse libraries of compounds for high-throughput screening in pharmaceutical research .

Agricultural Chemistry

In agricultural applications, 2-(Sec-butylthio)pyrimidine-5-carbaldehyde plays a crucial role in the formulation of agrochemicals . The compound enhances the efficacy of pesticides and herbicides, contributing to improved crop protection strategies. Its incorporation into agrochemical formulations helps in developing products that can combat resistant pests while minimizing environmental impact .

Research indicates that derivatives of this compound can interfere with specific metabolic pathways in plant pathogens and pests, making it valuable for targeted agricultural protection solutions. The sec-butylthio group contributes to the lipophilicity of the molecule, potentially enhancing penetration through plant cuticles and insect exoskeletons .

Material Science

The potential of 2-(Sec-butylthio)pyrimidine-5-carbaldehyde extends to material science, where it is explored for creating novel materials with specific electronic properties . The compound's structure makes it suitable for incorporation into conductive polymers and sensor technologies.

Researchers are investigating how the electronic properties of the pyrimidine ring, combined with the sulfur atom's ability to participate in coordination chemistry, can be harnessed for developing advanced materials. These include semiconductors, photovoltaic materials, and molecular electronics . The compound's ability to form intermolecular interactions through its nitrogen and sulfur atoms makes it valuable in supramolecular chemistry and crystal engineering studies.

Biochemical Research

Biochemical researchers utilize 2-(Sec-butylthio)pyrimidine-5-carbaldehyde to study enzyme interactions and metabolic pathways . The compound's structural similarity to naturally occurring pyrimidine derivatives allows it to interact with biological systems in ways that provide insights into cellular processes and disease mechanisms.

Its use as a probe molecule helps researchers understand enzyme-substrate interactions, particularly with enzymes involved in nucleic acid metabolism. This application is valuable in understanding fundamental biochemical processes and in developing strategies to modulate these processes for therapeutic purposes .

Analytical Chemistry

In analytical chemistry, 2-(Sec-butylthio)pyrimidine-5-carbaldehyde serves as a reagent for various detection and quantification methods . Its reactive aldehyde group makes it suitable for derivatization reactions that can enhance the detectability of analytes in complex mixtures .

The compound can be used in the development of analytical methods for environmental monitoring, food safety testing, and pharmaceutical quality control. Its specific chemical reactivity allows for selective detection of certain chemical species, making it a valuable tool in analytical laboratories.

Research Findings and Biological Activity

Recent scientific investigations have revealed important biological activities of 2-(Sec-butylthio)pyrimidine-5-carbaldehyde that expand its potential applications beyond basic chemical synthesis.

Cancer Research Applications

Studies have shown that 2-(Sec-butylthio)pyrimidine-5-carbaldehyde inhibits cell growth and angiogenesis by affecting specific cellular pathways. This property has generated interest in cancer research, as inhibition of angiogenesis (the formation of new blood vessels) is a key strategy in preventing tumor growth and metastasis.

The exact mechanisms through which the compound exerts these effects are still being elucidated, but preliminary research suggests it may interact with signaling proteins involved in cell proliferation and vascular development. These findings open new avenues for investigation into the potential therapeutic applications of this compound and its derivatives in oncology.

Structure-Activity Relationships

Research on the structure-activity relationships of 2-(Sec-butylthio)pyrimidine-5-carbaldehyde and related compounds suggests that the position and nature of substituents on the pyrimidine ring significantly influence biological activity. The sec-butylthio group at position 2 appears to confer specific binding properties that contribute to the compound's interactions with biological targets.

Modifications to the aldehyde group at position 5 have been explored to generate derivatives with enhanced potency or selectivity for specific cellular targets. These studies provide valuable information for rational drug design and the development of more effective therapeutic agents based on the 2-(Sec-butylthio)pyrimidine scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume